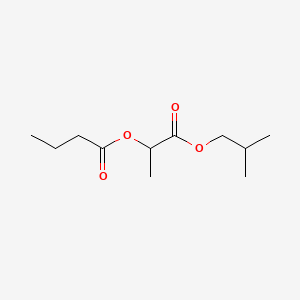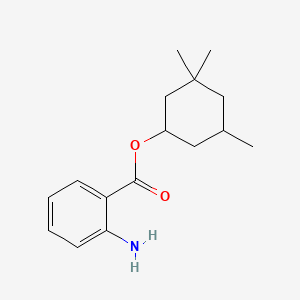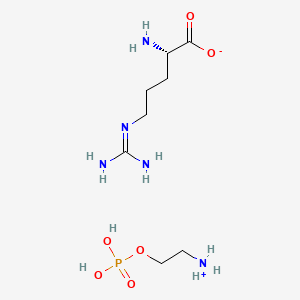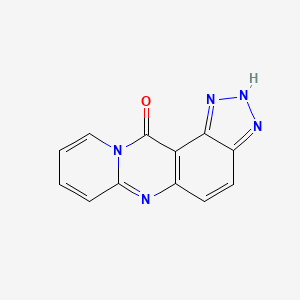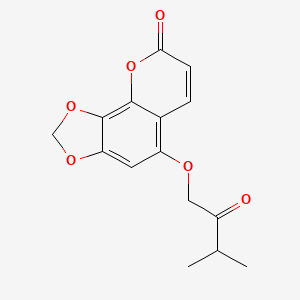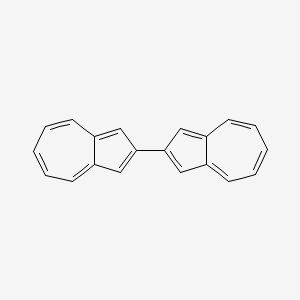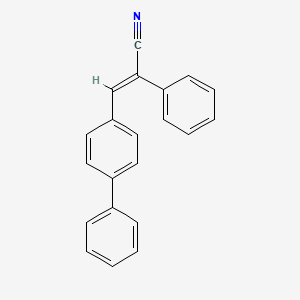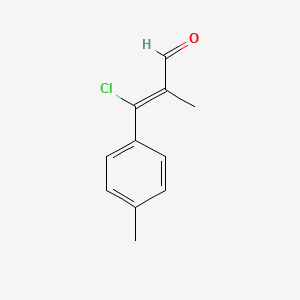
Bis(N,N-diethylanilinium) heptahydrogen triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N,N-diethylanilinium) heptahydrogen triphosphate: is a chemical compound with the molecular formula C20H39N2O12P3 and a molecular weight of 592.5 g/mol . This compound is known for its unique structure, which includes two diethylanilinium groups and a heptahydrogen triphosphate moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(N,N-diethylanilinium) heptahydrogen triphosphate involves the reaction of diethylaniline with phosphoric acid under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2C8H11N+H3PO4→(C8H11N)2H7P3O12
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to maximize yield and efficiency . The process is optimized to ensure high purity and consistency of the final product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(N,N-diethylanilinium) heptahydrogen triphosphate undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used in reduction reactions.
Substitution Reagents: Various halogens and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce phosphoric acid derivatives, while reduction reactions may yield different phosphates .
Scientific Research Applications
Bis(N,N-diethylanilinium) heptahydrogen triphosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of bis(N,N-diethylanilinium) heptahydrogen triphosphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bis(N,N-diethylanilinium) heptahydrogen triphosphate can be compared with other similar compounds, such as:
Bis(N,N-dimethylanilinium) heptahydrogen triphosphate: This compound has similar properties but different substituents on the anilinium groups.
Bis(N,N-diethylanilinium) hexahydrogen triphosphate: This compound has one less hydrogen atom in the triphosphate moiety, leading to different chemical and physical properties.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications .
Properties
CAS No. |
85006-32-2 |
|---|---|
Molecular Formula |
C20H39N2O12P3 |
Molecular Weight |
592.5 g/mol |
IUPAC Name |
diethyl(phenyl)azanium;hydron;triphosphate |
InChI |
InChI=1S/2C10H15N.3H3O4P/c2*1-3-11(4-2)10-8-6-5-7-9-10;3*1-5(2,3)4/h2*5-9H,3-4H2,1-2H3;3*(H3,1,2,3,4) |
InChI Key |
YSRZSGUOTWODEP-UHFFFAOYSA-N |
Canonical SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].[H+].CC[NH+](CC)C1=CC=CC=C1.CC[NH+](CC)C1=CC=CC=C1.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




